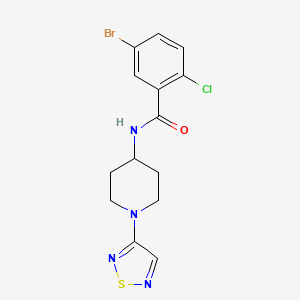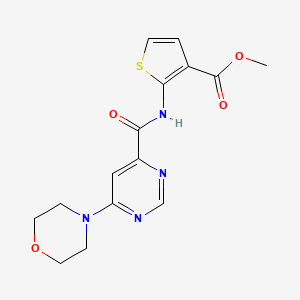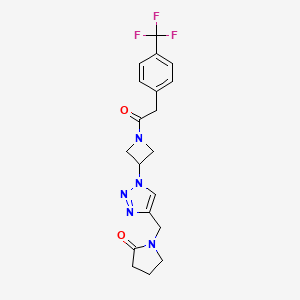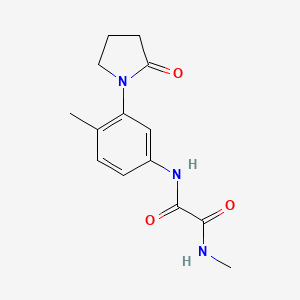
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13ClF4N2O2 and its molecular weight is 424.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research highlights the compound's role as an inhibitor of NF-kappaB and AP-1 gene expression, important for its potential application in diseases where these transcription factors are implicated. Studies focused on improving the bioavailability and cell-based activity of related compounds, demonstrating their significance in therapeutic interventions. Notably, certain structural modifications in the compound were found to enhance its activity and permeability, underscoring the importance of the carboxamide group for its biological activity (Palanki et al., 2000).
Antimicrobial Activities
Studies on derivatives of pyridine dicarboxamide revealed their antimicrobial potential against both Gram-positive and Gram-negative bacteria. The research emphasizes the compound's utility in developing novel antimicrobial agents, especially with its demonstrated activity against strains capable of forming biofilms, which are particularly challenging to treat (Özdemir et al., 2012).
Catalytic Efficiency in Organic Reactions
The compound's structure has been utilized in catalysis, enhancing the efficiency of transfer hydrogenation reactions of ketones. This indicates its versatility in organic synthesis, providing a pathway for developing more efficient catalysts for various chemical transformations (Özdemir et al., 2012).
Potential in Anti-Tubercular and Antibacterial Therapies
Research into N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives has indicated promising antitubercular and antibacterial properties. Some derivatives have shown more potent activity than reference drugs, highlighting the compound's potential in developing new treatments for tuberculosis and bacterial infections (Bodige et al., 2020).
Development of Fluorinated Polyamides
The compound's structure has facilitated the synthesis of new fluorinated polyamides with excellent thermal stability and solubility in polar solvents. These materials are promising for various industrial applications, including the manufacture of films and coatings that require high performance at elevated temperatures (Wang et al., 2007).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-16-7-4-14(20(23,24)25)9-17(16)26-19(29)13-3-8-18(28)27(11-13)10-12-1-5-15(22)6-2-12/h1-9,11H,10H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCHIIFQXYTWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2912888.png)
![N-(3-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2912890.png)

![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2912895.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912897.png)
![{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2912898.png)



![N-(2,4-difluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912903.png)
![N-(2-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2912908.png)
